molecular formula C8H7ClN4S2 B14317328 Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- CAS No. 111988-51-3

Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-

Cat. No.: B14317328
CAS No.: 111988-51-3
M. Wt: 258.8 g/mol
InChI Key: RUXHRNZZERQELK-UHFFFAOYSA-N
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Description

Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- is a complex organic compound featuring a thiazolidine ring with a chloro-thiazolylmethyl substituent. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. This reaction is often facilitated by the presence of bromine or iodine, silica chloride, or other catalysts such as ammonium 12-molybdophosphate . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is efficient for large-scale production and ensures a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Commonly involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products often exhibit unique properties and are used in different applications depending on their chemical structure and reactivity.

Scientific Research Applications

Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- involves its interaction with specific molecular targets and pathways. The compound often acts by binding to certain enzymes or receptors, leading to the inhibition or activation of specific biochemical processes. This interaction can result in various physiological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and cyanamides, such as calcium cyanamide and thiamethoxam .

Uniqueness

Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]- is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a thiazolidine ring with a chloro-thiazolylmethyl substituent makes it particularly versatile in various applications, setting it apart from other similar compounds .

Properties

CAS No.

111988-51-3

Molecular Formula

C8H7ClN4S2

Molecular Weight

258.8 g/mol

IUPAC Name

[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide

InChI

InChI=1S/C8H7ClN4S2/c9-7-11-3-6(15-7)4-13-1-2-14-8(13)12-5-10/h3H,1-2,4H2

InChI Key

RUXHRNZZERQELK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=NC#N)N1CC2=CN=C(S2)Cl

Origin of Product

United States

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